2-Chloro-3-methylbutanal

Asymmetric Organocatalysis α-Chlorination Enantioselective Synthesis

2-Chloro-3-methylbutanal (CAS 53394-32-4) is an α-chloroaldehyde with the molecular formula C₅H₉ClO. This compound is a versatile chiral building block in asymmetric organic synthesis.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 53394-32-4
Cat. No. B3191304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbutanal
CAS53394-32-4
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCC(C)C(C=O)Cl
InChIInChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3
InChIKeySCHRUBOQSCAFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylbutanal (CAS 53394-32-4) as a Chiral Building Block for Asymmetric Synthesis


2-Chloro-3-methylbutanal (CAS 53394-32-4) is an α-chloroaldehyde with the molecular formula C₅H₉ClO [1]. This compound is a versatile chiral building block in asymmetric organic synthesis [2]. It is primarily used as an intermediate for constructing complex molecules due to the reactivity of its aldehyde and α-chloro functional groups, which enable a wide range of stereoselective transformations [3].

Limitations of Unfunctionalized Aldehyde Alternatives to 2-Chloro-3-methylbutanal


Unfunctionalized aldehydes like 3-methylbutanal lack the α-chloro group necessary for many stereoselective reactions, limiting their utility in chiral synthesis . Alternative α-haloaldehydes with different halogens (e.g., bromo or iodo) or different substitution patterns exhibit altered reactivity and enantioselectivity profiles, which can lead to different stereochemical outcomes and product distributions [1]. For example, the use of 2-chloro-3-methylbutanal in organocatalytic cross-aldol reactions enables the chemo- and stereoselective construction of complex frameworks that are not accessible with its non-chlorinated counterpart [2].

Quantitative Differentiation of 2-Chloro-3-methylbutanal in Asymmetric Synthesis


High Enantioselectivity in α-Chlorination of 3-Methylbutanal

The organocatalytic α-chlorination of 3-methylbutanal using a chiral amine catalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine) and a chlorinating agent (e.g., 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one) produces (R)- or (S)-2-chloro-3-methylbutanal with excellent enantioselectivity [1]. In contrast, the same reaction with an achiral catalyst or under racemic conditions yields a racemic mixture (0% ee) [2].

Asymmetric Organocatalysis α-Chlorination Enantioselective Synthesis

Chemo- and Stereoselective Cross-Aldol Reactions with α-Chloroaldehydes

In organocatalytic cross-aldol reactions, 2-chloro-3-methylbutanal serves as a highly chemo- and stereoselective electrophile when paired with 3-methylbutanal as the enamine component [1]. Density functional theory (DFT) studies show that the α-chloro substituent lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity and enabling selective C–C bond formation [2]. The reaction with 3-methylbutanal provides high diastereoselectivity, while the use of a non-chlorinated aldehyde (e.g., butanal) leads to poor selectivity [1].

Organocatalysis Cross-Aldol Reaction Stereoselective Synthesis

Enhanced Reactivity in Nucleophilic Addition Reactions

The α-chloro substituent in 2-chloro-3-methylbutanal increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles compared to non-halogenated aldehydes . This is reflected in faster reaction rates for nucleophilic additions [1]. While specific kinetic data for 2-chloro-3-methylbutanal is not available, analogous α-chloroaldehydes have been shown to react 2-5 times faster than their non-halogenated counterparts in model reactions [2].

Organic Synthesis Electrophilicity Reaction Kinetics

Recommended Applications for 2-Chloro-3-methylbutanal Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

2-Chloro-3-methylbutanal is a critical chiral building block for the synthesis of enantiomerically pure pharmaceutical intermediates. Its high enantioselectivity (>90% ee) in α-chlorination reactions makes it ideal for constructing stereocenters found in antiviral and anticancer agents [1].

Organocatalytic Cross-Aldol Reactions for Complex Molecule Construction

This compound excels as an electrophilic partner in organocatalytic cross-aldol reactions. The α-chloro substituent enhances chemoselectivity, enabling the efficient and stereocontrolled assembly of complex molecular frameworks with multiple stereocenters [2].

Rapid Diversification via Nucleophilic Substitution

The enhanced electrophilicity of the α-chloro carbonyl group facilitates rapid diversification through nucleophilic substitution reactions with amines, alcohols, and thiols. This allows for the efficient synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies .

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